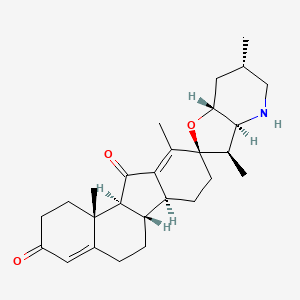
Jervinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jervinone is a natural alkaloid compound derived from the Veratrum species. It is a metabolite of the Veratrum alkaloid jervine and is known for its significant biological activities. This compound has a molecular formula of C27H37NO3 and a molecular weight of 423.59 g/mol .
Méthodes De Préparation
Jervinone can be prepared through the biotransformation of jervine using the mold Cunninghamella elegans (ATCC 9245). This process involves the fermentation of jervine, resulting in the isolation of (-)-Jervinone as the major metabolite . Additionally, Cunninghamella elegans can epimerize the C-3 position of jervine, producing 3-epi-jervine .
Analyse Des Réactions Chimiques
Jervinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, resulting in new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Jervinone has several scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: this compound is studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: this compound exhibits anti-cancer properties and is investigated for its potential use in cancer treatment.
Industry: This compound is used in the development of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
Jervinone exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation. By blocking this pathway, this compound can slow down the growth of certain tumors . Additionally, this compound has been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer effects .
Comparaison Avec Des Composés Similaires
Jervinone is similar to other Veratrum alkaloids such as jervine, veratramine, and cyclopamine. These compounds share a common C-nor-D-homosteroidal skeleton and exhibit similar biological activities. this compound is unique in its specific interactions with molecular targets and its distinct biological effects .
Similar Compounds
- Jervine
- Veratramine
- Cyclopamine
Propriétés
Numéro CAS |
469-60-3 |
|---|---|
Formule moléculaire |
C27H37NO3 |
Poids moléculaire |
423.6 g/mol |
Nom IUPAC |
(3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,5,6,6a,6b,7,8,11a-octahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3,11-dione |
InChI |
InChI=1S/C27H37NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h12,14,16,19-21,23-24,28H,5-11,13H2,1-4H3/t14-,16+,19-,20-,21+,23+,24-,26-,27-/m0/s1 |
Clé InChI |
KLTPAUQDYRELPI-WKWNSBFHSA-N |
SMILES isomérique |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CCC6=CC(=O)CC[C@@]6([C@H]5C(=O)C4=C3C)C)C)NC1 |
SMILES canonique |
CC1CC2C(C(C3(O2)CCC4C5CCC6=CC(=O)CCC6(C5C(=O)C4=C3C)C)C)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















